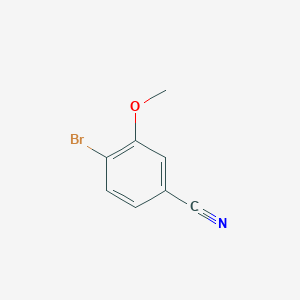

4-Bromo-3-methoxybenzonitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBFZKKJFREYES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626654 | |

| Record name | 4-Bromo-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120315-65-3 | |

| Record name | 4-Bromo-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 3 Methoxybenzonitrile: Advanced Approaches

Direct Electrophilic Aromatic Bromination of Methoxybenzonitrile Precursors

The primary route for synthesizing 4-bromo-3-methoxybenzonitrile involves the direct electrophilic aromatic bromination of its precursor, 3-methoxybenzonitrile (B145857). smolecule.com This reaction leverages the principles of electrophilic substitution on an activated benzene (B151609) ring. The process begins with the generation of an electrophilic bromine species, typically by reacting molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). smolecule.com This creates a polarized Br⁺ intermediate that is attacked by the electron-rich ring of 3-methoxybenzonitrile. smolecule.com

Regioselective Bromination Strategies and Optimization

The key to successfully synthesizing the target compound via this method lies in controlling the regioselectivity of the bromination. The 3-methoxybenzonitrile precursor has two substituents on the benzene ring: an electron-donating methoxy (B1213986) group (-OCH₃) and an electron-withdrawing, meta-directing cyano group (-CN). The methoxy group is a powerful activating group and strongly directs incoming electrophiles to the ortho and para positions relative to itself. smolecule.commdpi.com

In the case of 3-methoxybenzonitrile, the position para to the strongly activating methoxy group is position 4. Therefore, the electrophilic attack by the bromine cation (Br⁺) occurs preferentially at this position, leading to the desired this compound product. smolecule.com Theoretical ab initio calculations on the electrophilic bromination of anisole (B1667542), a structurally related compound, confirm that the energy of the arenium ion intermediate is lower for para substitution compared to ortho substitution, making the para isomer the more stable and favored product. mdpi.comresearchgate.net The use of N-bromosuccinimide (NBS) in acetonitrile (B52724) has been shown to be a highly para-selective method for the bromination of various activated arenes. mdpi.com

Influence of Reaction Conditions on Yield and Selectivity

The yield and selectivity of the electrophilic bromination are highly dependent on the reaction conditions. Factors such as the choice of solvent, temperature, and reaction time play a critical role. While classical bromination often uses harsh conditions and corrosive reagents, modern methods aim for milder, more selective transformations. wku.edu

The solvent can significantly impact reaction rates and selectivity. For instance, studies on the bromination of anisole with NBS show that acetonitrile is a highly effective solvent, leading to rapid and high-yielding para-bromination compared to other solvents like cyclohexane (B81311) or acetone. wku.edu

Table 1: Comparison of p-Bromination Yield/Time for Anisole in Different Solvents

| Substrate | Product | % GC Yield in Cyclohexane | % GC Yield in Acetone | % GC Yield in Acetonitrile |

|---|---|---|---|---|

| Anisole | 4-Bromoanisole | 95 (24h) | 100 (2h) | 100 (10m) |

Data sourced from a study on regiospecific p-bromination. wku.edu

The choice of brominating agent and catalyst is also crucial. While the Br₂/FeBr₃ system is common, the use of N-bromosuccinimide (NBS), often in combination with an acid catalyst like HBF₄·Et₂O, can offer a milder alternative for brominating activated aromatic rings like anisoles. acs.org Temperature control is essential to prevent side reactions and the formation of isomeric byproducts.

Synthesis via Functional Group Interconversion from Benzaldehyde Derivatives

An alternative synthetic pathway to this compound involves the conversion of a functional group on a pre-brominated aromatic ring. This two-step approach starts with a suitably substituted benzaldehyde, which is then transformed into the desired nitrile.

Conversion of Brominated Methoxybenzaldehydes to Nitriles

This strategy would begin with 4-bromo-3-methoxybenzaldehyde. The core of this method is the conversion of the aldehyde functional group (-CHO) into a nitrile functional group (-CN). This transformation is a common and valuable reaction in organic synthesis as it allows for the introduction of the versatile nitrile group, which can be further converted into amines, amides, or carboxylic acids. tandfonline.comajgreenchem.com The direct conversion of aldehydes to nitriles is advantageous as it does not add an extra carbon atom to the parent molecule. ajgreenchem.com

Utilization of Hydroxylamine (B1172632) Hydrochloride in Nitrile Formation

A widely used and efficient method for converting aldehydes to nitriles is through the one-pot reaction with hydroxylamine hydrochloride (NH₂OH·HCl). tandfonline.comorgchemres.org This process typically involves the in-situ formation of an aldoxime intermediate, which is then dehydrated to yield the corresponding nitrile. orgchemres.org

The reaction can be performed under various conditions. A notable environmentally friendly approach involves simply heating the aldehyde with hydroxylamine hydrochloride without any solvent. tandfonline.com For example, heating an aldehyde with hydroxylamine hydrochloride at 100°C can produce the corresponding nitrile in good yields, with reaction times ranging from 15 minutes to a few hours. tandfonline.com After the reaction, a simple workup involving dissolution in an organic solvent and washing with water and sodium bicarbonate solution yields the purified nitrile. tandfonline.com This method is atom-efficient and minimizes waste, producing only aqueous HCl as a byproduct. tandfonline.com

Catalytic and Co-catalytic Approaches for Nitrile Synthesis

To improve the efficiency and mildness of the aldehyde-to-nitrile conversion, various catalytic systems have been developed. These catalysts facilitate the dehydration of the intermediate aldoxime.

Several catalytic systems have proven effective for this transformation:

Ferric Hydrogen Sulfate (FHS): FHS serves as a heterogeneous, efficient, and recyclable catalyst for the one-pot conversion of aldehydes to nitriles using hydroxylamine hydrochloride. orgchemres.org The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 120°C), providing excellent yields for a variety of aromatic aldehydes. orgchemres.org

Silica-gel: In a solvent-free approach, mixing an aldehyde and hydroxylamine hydrochloride with silica-gel and heating the mixture can effectively produce nitriles. ajgreenchem.com The reaction is typically performed by grinding the reagents with silica-gel and then heating at around 100°C for several hours. ajgreenchem.com

Formic Acid: In a greener approach using water as a co-solvent, a solution of formic acid and water can be used to facilitate the conversion. nih.gov Heating aromatic aldehydes with hydroxylamine hydrochloride and sodium acetate (B1210297) in a formic acid–H₂O solution (e.g., 60:40 ratio) at 80°C provides an efficient route to aryl nitriles, with formic acid acting as both a catalyst and a solvent component. nih.gov

Table 2: Comparison of Catalytic Methods for Aldehyde to Nitrile Conversion

| Catalyst System | Solvent | Temperature | Key Advantages |

|---|---|---|---|

| Ferric Hydrogen Sulfate (FHS) | DMF | 120 °C | Heterogeneous, recyclable, excellent yields. orgchemres.org |

| Silica-gel | Solvent-free | ~100 °C | Environmentally friendly, simple work-up. ajgreenchem.com |

These catalytic methods offer significant advantages, including high efficiency, tolerance of various functional groups, and often simpler work-up procedures compared to non-catalytic alternatives. orgchemres.org

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Methoxybenzonitrile |

| 4-bromo-3-methoxybenzaldehyde |

| Anisole |

| 4-Bromoanisole |

| Iron(III) bromide (FeBr₃) |

| N-bromosuccinimide (NBS) |

| Hydroxylamine hydrochloride (NH₂OH·HCl) |

| Ferric Hydrogen Sulfate (FHS) |

| Acetonitrile |

| Cyclohexane |

| Acetone |

| N,N-dimethylformamide (DMF) |

Iron-catalyzed Systems

Iron catalysis has emerged as a promising approach for various organic transformations due to iron's low cost and low toxicity. In the context of nitrile synthesis, iron(III) catalysts have been utilized in the dehydration of aldoxime esters to yield nitriles. researchgate.net This method is notable for its mild reaction conditions, often proceeding at room temperature, and rapid reaction times. researchgate.netresearchgate.net Mechanistic studies suggest that these reactions may involve a radical process. researchgate.net While direct iron-catalyzed bromination of 3-methoxybenzonitrile to this compound is not extensively detailed in the provided results, the use of iron in related nitrile syntheses highlights its potential. For instance, an iron pincer complex has been used to catalyze the selective hydrogenation of nitriles to secondary imines. elsevierpure.com

Phenol (B47542) Co-catalysis

A significant advancement in nitrile synthesis involves the use of a dual catalytic system of iron(III) and phenol. researchgate.netresearchgate.net This co-catalysis enables a mild, scalable, and high-yielding route to a diverse range of nitriles from aldehyde oxime esters. researchgate.net The reactions are performed at room temperature and are complete within minutes, offering excellent yields. researchgate.net Mechanistic insights indicate that the reaction may proceed through a radical pathway where the benzoyl aldehyde oxime acts not only as a substrate but also as an ancillary ligand that supports the iron salt in promoting the transformation. researchgate.net This method's applicability to the synthesis of substituted benzonitriles suggests its potential relevance for the synthesis of precursors to this compound.

Novel Bromination Reagents and Activation Strategies

The direct bromination of aromatic compounds is a fundamental reaction in organic synthesis. For the synthesis of this compound, the starting material is typically 3-methoxybenzonitrile. Traditional bromination often employs N-bromosuccinimide (NBS) with a radical initiator. However, research into novel brominating reagents and activation strategies aims to improve regioselectivity, efficiency, and safety.

Novel Bromination Reagents:

Dibromoisocyanuric acid (DBI): This reagent is noted for its high efficiency and superior brominating ability compared to NBS. tcichemicals.com

Me₂SO–HBr: This system has been used for the regiospecific bromination of some benzene derivatives, offering excellent yields for specific substitutions. rsc.org

Activation Strategies:

Directing Groups: The cyano group itself can act as a directing group in palladium-catalyzed ortho-halogenation reactions. organic-chemistry.orgrsc.org This C-H bond activation strategy allows for highly selective halogenation. Similarly, the methoxy group is a strong ortho- and para-directing group in electrophilic aromatic substitution. In the case of 3-methoxybenzonitrile, the position para to the methoxy group is also the position meta to the cyano group, leading to the desired 4-bromo product.

Reductive Activation: Aromatic nitriles can be transformed into stable anionic reduced forms, which can then react with electrophiles. researchgate.net This approach offers an alternative pathway for functionalization.

Comparative Analysis of Synthetic Routes: Efficiency, Scalability, and Green Chemistry Principles

When evaluating different synthetic routes to this compound, several factors must be considered:

| Synthetic Approach | Efficiency | Scalability | Green Chemistry Principles | Key Features |

| Traditional Bromination (e.g., NBS) | Moderate to high yields. | Generally scalable, but may require careful control of radical reactions. | Use of halogenated solvents and radical initiators can be a concern. | Well-established and widely used method. |

| Iron-Catalyzed Systems | High yields under mild conditions. researchgate.net | Potentially highly scalable due to low catalyst loading and mild conditions. researchgate.net | Use of abundant and non-toxic iron is a key advantage. | Rapid reaction times and room temperature operation. researchgate.net |

| Phenol Co-catalysis | Excellent yields within minutes. researchgate.net | Demonstrated scalability to the 10 mmol scale. researchgate.net | Mild conditions and rapid reactions reduce energy consumption. | Synergistic effect of iron and phenol enhances reactivity. researchgate.net |

| Chemoenzymatic Strategies | Yields can be variable but are often high. | Scalability is a key focus, with some processes designed for industrial production. epa.gov | Utilizes renewable feedstocks and biodegradable catalysts (enzymes), often in aqueous media. researchgate.netepa.gov | High selectivity and reduced waste generation. |

| Palladium-Catalyzed C-H Activation | Good to excellent yields. organic-chemistry.org | Can be scaled up to gram quantities with minimal impact on yield. organic-chemistry.org | Reduces the need for pre-functionalized substrates, improving atom economy. | High regioselectivity directed by the cyano group. organic-chemistry.org |

Efficiency: Iron and phenol co-catalyzed reactions demonstrate remarkable efficiency with very short reaction times and high yields. researchgate.net Chemoenzymatic and palladium-catalyzed routes also offer high efficiency and selectivity. researchgate.netorganic-chemistry.org

Scalability: The iron and phenol co-catalyzed synthesis of nitriles has been successfully performed on a 10 mmol scale. researchgate.net Chemoenzymatic processes are also being designed for large-scale industrial production, as seen with platforms like Bioforge™. epa.gov Palladium-catalyzed C-H activation has also proven to be scalable. organic-chemistry.org

Green Chemistry Principles: Chemoenzymatic synthesis is a standout in this regard, often using water as a solvent and employing biodegradable enzymes. researchgate.netepa.gov Iron-catalyzed systems are also favorable due to the use of an inexpensive and environmentally benign metal. researchgate.net Palladium catalysis, while using a precious metal, contributes to green chemistry by improving atom economy through C-H activation. organic-chemistry.org

Chemical Reactivity and Transformation Pathways of 4 Bromo 3 Methoxybenzonitrile

Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 4-bromo-3-methoxybenzonitrile is substituted with both an electron-donating methoxy (B1213986) group and an electron-withdrawing nitrile group. This electronic arrangement influences the ring's susceptibility to nucleophilic attack. The bromine atom, a good leaving group, can be displaced by various nucleophiles, a process central to the functionalization of this molecule.

The bromine atom on the aromatic ring of this compound can be readily displaced by a range of nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. smolecule.com This allows for the introduction of diverse functionalities onto the benzonitrile (B105546) core.

Common nucleophiles that effectively displace the bromide include:

Amines: Primary and secondary amines can react with this compound to form the corresponding N-aryl derivatives. This reaction is fundamental for synthesizing more complex molecules with potential applications in medicinal chemistry.

Thiols: Thiolates (the conjugate bases of thiols) are potent nucleophiles that can replace the bromine atom to form aryl thioethers.

Alkoxides: Alkoxides, such as sodium methoxide (B1231860), can also participate in these substitution reactions. For instance, the reaction of the related compound 2-bromo-3,4-difluorobenzonitrile (B1450437) with sodium methoxide results in the selective displacement of the fluorine atom at the 4-position, demonstrating the feasibility of such substitutions. google.com

These transformations typically require specific reaction conditions, such as the use of a base and sometimes elevated temperatures, to facilitate the substitution process.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product Type | Significance |

|---|---|---|

| Amines (R₂NH) | 4-Amino-3-methoxybenzonitrile derivatives | Building blocks for pharmaceuticals and bioactive molecules |

| Thiols (RSH) | 4-Thioether-3-methoxybenzonitrile derivatives | Intermediates for materials science and organic synthesis |

| Alkoxides (RO⁻) | 4-Alkoxy-3-methoxybenzonitrile derivatives | Synthesis of complex ethers and functional materials google.com |

Nucleophilic aromatic substitution on this compound generally proceeds via the bimolecular SNAr or addition-elimination mechanism. dalalinstitute.com This pathway is favored due to the presence of the electron-withdrawing nitrile group, which stabilizes the intermediate formed during the reaction.

The mechanism involves two key steps:

ipso-Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the bromine atom (the ipso-carbon). This addition forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is particularly stabilized by the electron-withdrawing nitrile group. dalalinstitute.com

Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step by the elimination of the bromide ion, which is a good leaving group. dalalinstitute.com

The rate of this reaction is influenced by the strength of the nucleophile and the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer complex. The presence of the nitrile group ortho and para to the site of substitution is crucial for activating the ring towards nucleophilic attack.

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The carbon-bromine bond in this compound provides an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

This compound is a highly effective substrate in Suzuki-Miyaura cross-coupling reactions, which form new carbon-carbon bonds. smolecule.com This reaction pairs the aryl bromide with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base.

The catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), inserts into the carbon-bromine bond of this compound. This forms an arylpalladium(II) intermediate. smolecule.com

Transmetalation: The arylpalladium(II) complex reacts with the arylboronic acid, which is activated by the base (e.g., K₂CO₃). The aryl group from the boronic acid is transferred to the palladium center. smolecule.com

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final biaryl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. smolecule.com

An illustrative application is the coupling of this compound with phenylboronic acid, which yields 3-methoxy-4-phenylbenzonitrile. smolecule.com Such biaryl structures are important precursors for various materials and pharmaceutical compounds. smolecule.com

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

|---|---|---|

| Catalyst | PdCl₂(dppf), Pd(PPh₃)₄ smolecule.com | Facilitates the coupling reaction |

| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid |

| Solvent | Dimethylformamide (DMF), Toluene smolecule.com | Solubilizes reactants and catalyst |

| Temperature | 80–100°C smolecule.com | Provides energy for the reaction to proceed |

Beyond the Suzuki-Miyaura reaction, the aryl bromide moiety of this compound participates in other important palladium- and nickel-catalyzed transformations.

Heck Reaction: This palladium-catalyzed reaction couples the aryl bromide with an alkene to form a substituted alkene. This compound has been noted as a substrate in Mizoroki-Heck reactions. sci-hub.se

Cyanation Reactions: Palladium-catalyzed cyanation can replace the bromine atom with a nitrile group, although in the case of this compound, this would lead back to a dicyanomethoxybenzene structure. The reaction is generally applicable to a wide range of aryl bromides using cyanide sources like K₄[Fe(CN)₆]. scispace.comclockss.org

Nickel-Catalyzed Couplings: Nickel catalysts are often a more economical alternative to palladium for cross-coupling reactions. google.com They can be used for the homocoupling of aryl halides or for cross-coupling with various partners. nih.gov While chloroarenes are more commonly cited in nickel-catalyzed couplings with arylboronic acids, bromoarenes are also effective substrates. google.com

The primary utility of cross-coupling reactions with this compound is the construction of larger, more complex aromatic systems. smolecule.com By choosing different coupling partners in reactions like the Suzuki-Miyaura coupling, a wide array of biaryl and polyaromatic compounds can be synthesized. These larger structures are often key components in the development of functional materials, such as liquid crystals and organic electronics, as well as being scaffolds for new pharmaceutical agents. smolecule.com The ability to strategically introduce a second aryl group via the carbon-bromine bond makes this compound a valuable and versatile building block in organic synthesis.

Reactions at the Nitrile Functionality

Reduction of the Nitrile Group to Amines or Aldehydes

The nitrile functionality can be readily reduced to a primary amine or, under specific conditions, to an aldehyde. The transformation to a primary amine is a common and high-yielding process.

Reduction to Amines: The conversion of the nitrile group to a primary amine (-CH₂NH₂) is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a frequently employed reagent for this purpose. smolecule.com The reaction involves the nucleophilic addition of hydride ions to the carbon of the nitrile group, followed by protonation during workup. Another modern approach involves the use of ammonia-borane in the presence of titanium tetrachloride (TiCl₄), which has been shown to be effective for a broad range of aromatic nitriles, including those with electron-donating and electron-withdrawing groups. mdpi.com This method is notable for its mild, room-temperature conditions and simple workup procedure. mdpi.com For substituted benzonitriles, this method has shown good to excellent yields, often without affecting other functional groups like halogens. mdpi.com

Reduction to Aldehydes: The partial reduction of the nitrile group to an aldehyde (-CHO) is a more challenging transformation that requires milder and more selective reducing agents to prevent over-reduction to the amine. Reagents such as Diisobutylaluminium hydride (DIBAL-H) are commonly used for this purpose, typically at low temperatures. The reaction proceeds via an imine intermediate which is hydrolyzed upon aqueous workup to yield the aldehyde. This method's utility is highlighted in its ability to expand the synthetic applications of the benzonitrile scaffold. smolecule.com

| Transformation | Product | Typical Reagents | General Conditions |

|---|---|---|---|

| Full Reduction | Primary Amine | Lithium aluminum hydride (LiAlH₄) smolecule.com; Ammonia-borane/TiCl₄ mdpi.com | Anhydrous ether or THF for LiAlH₄ ; Room temperature for ammonia-borane mdpi.com |

| Partial Reduction | Aldehyde | Diisobutylaluminium hydride (DIBAL-H) smolecule.com | Low temperature (e.g., -78 °C) followed by hydrolysis |

Hydrolysis of the Nitrile Group to Carboxylic Acids or Amides

The hydrolysis of the nitrile group offers a direct route to either carboxylic acids or amides, with the final product being dependent on the pH of the reaction medium. stackexchange.com In practice, the reaction with water alone is extremely slow and requires heating with an acid or a base to proceed at a reasonable rate. stackexchange.comlibretexts.org

Hydrolysis to Carboxylic Acids: Acid-catalyzed hydrolysis is the most common method for converting a nitrile directly to a carboxylic acid. libretexts.org The reaction is typically performed by heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). stackexchange.comlibretexts.org The process involves the initial formation of an amide, which is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.com

CH₃CN + 2H₂O + H⁺ → CH₃COOH + NH₄⁺ libretexts.org

Alkaline hydrolysis, achieved by heating the nitrile with an aqueous alkali solution like sodium hydroxide (B78521) (NaOH), initially produces a carboxylate salt and ammonia. stackexchange.comlibretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org

CH₃CN + H₂O + OH⁻ → CH₃COO⁻ + NH₃ libretexts.orgCH₃COO⁻ + H⁺ → CH₃COOH libretexts.org

Hydrolysis to Amides: Isolating the amide intermediate requires carefully controlled reaction conditions to prevent further hydrolysis. stackexchange.com A transition metal-free method using sodium hydroxide (NaOH) in a solvent like isopropyl alcohol (IPA) under mild heat has been described for the hydration of various nitriles to their corresponding primary amides in moderate to good yields. oatext.com This method is advantageous as it avoids the use of transition metal catalysts and harsh conditions. oatext.com For instance, 2-methoxybenzonitrile (B147131) can be converted to the corresponding amide in 89% yield under these conditions. oatext.com Controlled hydrolysis can also be achieved using reagents like alkaline hydrogen peroxide. stackexchange.com

| Reaction Type | Product | Typical Reagents | General Conditions |

|---|---|---|---|

| Acid Hydrolysis | Carboxylic Acid | Dilute HCl or H₂SO₄ libretexts.org | Heat under reflux libretexts.org |

| Alkaline Hydrolysis | Carboxylate Salt (then Carboxylic Acid) | Aqueous NaOH or KOH libretexts.org | Heat under reflux, followed by acidification libretexts.org |

| Controlled Hydration | Amide | NaOH in IPA oatext.com; Alkaline H₂O₂ stackexchange.com | Mild heat (e.g., 60 °C) oatext.com |

Electrophilic Aromatic Substitution at Other Ring Positions

Further functionalization of the this compound ring via electrophilic aromatic substitution is heavily influenced by the directing effects of the existing substituents: the methoxy group, the nitrile group, and the bromine atom.

Directing Effects of Methoxy and Nitrile Groups

The position of attack for an incoming electrophile is determined by the interplay of the electronic properties (inductive and resonance effects) of the substituents already on the aromatic ring. wikipedia.orglibretexts.org

Methoxy Group (-OCH₃): The methoxy group at position 3 is a powerful activating group. organicchemistrytutor.com It donates electron density to the ring through a strong resonance effect (+M), which outweighs its inductive electron-withdrawing effect (-I). minia.edu.eglibretexts.org This donation of electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.com The increased electron density is concentrated at the positions ortho and para to the methoxy group (C2 and C5, respectively), making it a strong ortho, para-director. organicchemistrytutor.comlibretexts.org

Nitrile Group (-CN): The nitrile (or cyano) group at position 1 is a deactivating group. It withdraws electron density from the aromatic ring through both a strong inductive effect (-I) and a resonance effect (-M). libretexts.orgminia.edu.eg This withdrawal of electron density makes the ring less reactive towards electrophiles. minia.edu.eg The deactivating effect is most pronounced at the ortho and para positions, leaving the meta positions (C3 and C5) as the least deactivated sites for electrophilic attack. Thus, the nitrile group is a meta-director. minia.edu.eg

Combined Effect: In this compound, the powerful activating and ortho, para-directing effect of the methoxy group is the dominant influence. The potential sites for substitution are positions C2, C5, and C6.

The methoxy group strongly directs to C2 (ortho) and C5 (para).

The bromo group directs to C2 (para) and C5 (ortho).

The nitrile group directs to C5 (meta).

All three groups direct towards position C5, making it the most electronically favored position for electrophilic attack. Position C2 is also activated by both the methoxy and bromo groups. However, the methoxy group is a much stronger activator than bromine is a deactivator, and its influence will likely dominate, reinforcing substitution at C2 and C5. Steric hindrance from the adjacent methoxy group might slightly reduce the reactivity of the C2 position compared to the C5 position.

| Substituent (Position) | Electronic Effect | Reactivity Effect | Directing Effect | Favored Positions |

|---|---|---|---|---|

| -CN (C1) | -I, -M (Electron-withdrawing) libretexts.orgminia.edu.eg | Deactivating minia.edu.eg | Meta minia.edu.eg | C5 |

| -OCH₃ (C3) | -I, +M (Electron-donating) libretexts.org | Activating organicchemistrytutor.com | Ortho, Para organicchemistrytutor.comlibretexts.org | C2, C5 |

| -Br (C4) | -I, +M (Electron-withdrawing) minia.edu.eg | Deactivating minia.edu.eg | Ortho, Para minia.edu.eg | C2, C5 |

Spectroscopic Characterization and Computational Chemistry of 4 Bromo 3 Methoxybenzonitrile

Electronic Spectroscopy (UV-Vis) and Electronic Structure Studies

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability.

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and less stable. For aromatic compounds like 4-Bromo-3-methoxybenzonitrile, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, and the LUMO is a π*-orbital.

Table 1: Calculated Energy Parameters for an Analogous Benzonitrile (B105546) Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -7.59 eV |

| LUMO Energy | -1.76 eV |

| Energy Gap (ΔE) | 5.83 eV |

| Electronegativity (χ) | -4.625 |

| Chemical Potential (µ) | 4.625 |

| Global Hardness (η) | 2.675 |

| Global Softness (S) | 0.3738 |

| Electrophilicity Index (ω) | 6.1859 |

Data based on calculations for 3-bromo-4-methylbenzonitrile (B1282943).

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. rcin.org.pl The MEP map illustrates the electrostatic potential on the surface of a molecule, using a color spectrum to denote different potential values. rcin.org.pl

Typically, regions of negative electrostatic potential, shown in red, are susceptible to electrophilic attack and are associated with electron-rich areas, such as lone pairs on heteroatoms. rcin.org.pl Conversely, areas with positive electrostatic potential, depicted in blue, are electron-deficient and prone to nucleophilic attack. rcin.org.pl Green and yellow regions represent intermediate potentials. google.com

For this compound, the MEP map would be expected to show a significant negative potential around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. The oxygen atom of the methoxy (B1213986) group would also exhibit a negative potential. The bromine atom, while electronegative, can also be a site for specific interactions. The hydrogen atoms of the methyl group and the aromatic ring would display positive potentials, making them susceptible to nucleophilic interactions. google.com Studies on the related compound 4-Bromo-3-methylbenzonitrile have confirmed such patterns, where the nitrile and bromine groups are regions of negative potential, and the hydrogen atoms are areas of positive potential. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (General Principles)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic compounds. researchgate.netgoogleapis.comepo.org It is based on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. researchgate.net The exact frequency, known as the chemical shift (δ), is influenced by the local electronic environment of the nucleus, providing valuable information about the molecular structure. epo.org

In ¹H NMR spectroscopy, the number of signals corresponds to the number of chemically non-equivalent protons. The position of the signals (chemical shift) indicates the type of proton, the integration of the signals reveals the relative number of protons of each type, and the splitting pattern (multiplicity) provides information about the neighboring protons. epo.org Similarly, ¹³C NMR provides information about the carbon skeleton of the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methoxy group protons. Patent literature provides characteristic chemical shifts for this compound, which are instrumental in confirming its structure during synthesis. googleapis.com

Advanced Computational Chemistry Investigations

Density Functional Theory (DFT) Studies for Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a popular tool for predicting the molecular geometry, vibrational frequencies, and other properties of molecules with a high degree of accuracy. DFT calculations, often using hybrid functionals like B3LYP, can determine the optimized geometry corresponding to the minimum energy state of the molecule, providing bond lengths, bond angles, and dihedral angles.

For substituted benzonitriles, DFT studies have been effectively used to understand how different substituents affect the molecular structure and stability. For this compound, DFT calculations would allow for the precise determination of its planar or near-planar structure, taking into account the electronic effects of the bromo, methoxy, and nitrile groups. Such calculations have been performed on closely related molecules, providing reliable data on their optimized geometries.

Ab Initio Calculations

Ab initio calculations are a class of computational chemistry methods based on quantum mechanics that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), are used to solve the electronic Schrödinger equation, providing a detailed understanding of the electronic structure and properties of a molecule.

While computationally more intensive than DFT, ab initio methods can provide benchmark results for molecular properties. For this compound, ab initio calculations could be employed to study its electronic energy, orbital energies, and electron distribution. Research on similar benzonitrile derivatives has utilized ab initio methods to complement experimental findings and to provide a deeper understanding of their spectroscopic and electronic properties.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized picture of the bonding and electronic structure within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions, which are indicative of intramolecular charge transfer (ICT).

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-bromo-4-methylbenzonitrile |

| Tetramethylsilane |

| 2-(tert-butoxy)-2-oxoethyl)zinc(II) chloride |

| 2′-(dicyclohexylphosphino)-N,N-dimethyl-[1,1′-biphenyl]-2-amine |

| Pd(dba)₂ |

| 3-(cyclopropylmethoxy)propan-1-amine |

| 6-(4-(4-cyano-2-methylphenyl)-5-hydroxy-1H-pyrazol-1-yl)nicotinic acid |

| 1-(methoxymethyl)cyclopropanamine |

| 3-aminopropan-1-ol |

| 3-methoxypropan-1-amine |

| 2-methyl-6-tributylstannylpyridine |

| Tetrakis(triphenylphosphine)palladium |

| Toluene |

| DMSO |

Prediction of Non-Linear Optical (NLO) Properties: Polarizability and Hyperpolarizability

Detailed research findings and data tables for the polarizability and hyperpolarizability of this compound are not available in the reviewed literature. Computational studies on similar molecules suggest that such properties are typically calculated using DFT methods, but these have not been applied to the title compound in published works. epo.orgambeed.com

Thermodynamic Properties Prediction

Specific predicted thermodynamic properties (such as entropy, enthalpy, and Gibbs free energy) for this compound are not documented in existing research. While DFT calculations are a standard method for predicting these properties for related benzonitrile derivatives, the results for this compound have not been reported. ambeed.com

Applications of 4 Bromo 3 Methoxybenzonitrile and Its Derivatives in Advanced Organic Synthesis

As a Core Building Block in Divergent Synthetic Pathways

4-Bromo-3-methoxybenzonitrile serves as a fundamental building block, enabling the creation of diverse molecular architectures through various synthetic routes. smolecule.com Its utility stems from the ability of its functional groups to participate in a range of reliable and high-yield transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions allow for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental steps in the synthesis of complex organic molecules.

Key divergent pathways originating from this compound include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester. It is a powerful method for forming C-C bonds to create biaryl structures, which are common motifs in pharmaceuticals and materials science. smolecule.com For instance, coupling this compound with an appropriate arylboronic acid can yield substituted 3-methoxy-biphenyl-4-carbonitriles. smolecule.com

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, creating a C-C bond and introducing an alkyne moiety into the molecule. organic-chemistry.org This pathway is essential for synthesizing precursors for more complex cyclic systems or molecules with applications in materials science. The reaction is typically catalyzed by palladium complexes in the presence of a copper(I) co-catalyst. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine. This is a crucial transformation for the synthesis of anilines and their derivatives, which are prevalent in medicinal chemistry. rcin.org.plamazonaws.com The reaction's effectiveness often depends on the choice of palladium catalyst, ligand, and base. amazonaws.com

These divergent capabilities allow chemists to use a single, readily available starting material to access a wide array of more complex intermediates and final products.

Interactive Data Table: Key Divergent Reactions

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst System | Resulting Structure |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C (sp²-sp²) | Arylboronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | Biaryl |

| Sonogashira Coupling | C-C (sp²-sp) | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Aryl Alkynes |

Precursor for Complex Polycyclic Aromatic and Heterocyclic Systems

The reactivity of this compound makes it an effective precursor for building larger, more intricate molecular frameworks, including polycyclic aromatic hydrocarbons (PAHs) and various heterocyclic systems. rsc.orgnih.gov

The synthesis of PAHs often involves annulation strategies where new rings are fused onto the initial aromatic core. Palladium-catalyzed reactions, such as the [3+3] annulation, can be employed to combine two smaller aromatic fragments to construct larger polycyclic systems. rsc.org The functional handles on this compound and its derivatives can be manipulated to participate in such cyclization cascades, leading to multi-ring structures that are investigated for applications in organic electronics. ed.ac.uknih.gov

Furthermore, this compound is a valuable starting point for synthesizing heterocyclic compounds—cyclic structures containing atoms of at least two different elements in their rings. nih.gov Through multi-step sequences that may involve cycloaddition reactions or the generation of highly reactive intermediates like piperidynes, new rings containing nitrogen, oxygen, or other heteroatoms can be constructed. nih.govdoi.org For example, derivatives of this compound can be used in [3+2] cycloaddition reactions with nitriles to form substituted pyrrole (B145914) rings, which are core components of many biologically active molecules. doi.org

Role in the Synthesis of Specialty Chemicals

This compound is a frequently cited intermediate in the production of various specialty chemicals, which are valued for their performance or function rather than their composition. maksons.co.in Its derivatives are explored in several high-value sectors.

Pharmaceuticals: The compound serves as a building block in medicinal chemistry for the development of new therapeutic agents. maksons.co.insmolecule.com Its scaffold can be elaborated into more complex molecules designed to interact with specific biological targets.

Agrochemicals: It is used as an intermediate in the synthesis of novel pesticides and herbicides. maksons.co.insmolecule.com The resulting molecules are designed for crop protection and to manage weed growth in agricultural settings. semanticscholar.org

Materials Science: The unique electronic properties derived from the combination of its functional groups make it a candidate for developing advanced materials. smolecule.com Derivatives have been investigated for use in dyes and pigments and as components in organic light-emitting diodes (OLEDs). smolecule.comsemanticscholar.org

Interactive Data Table: Applications in Specialty Chemicals

| Industry | Application Area | Type of Specialty Chemical |

|---|---|---|

| Pharmaceutical | Drug Discovery | Bioactive Molecules, Therapeutic Intermediates |

| Agrochemical | Crop Protection | Pesticides, Herbicides |

Strategic Intermediate in Total Synthesis Efforts

In the context of total synthesis—the complete chemical synthesis of complex natural products from simple precursors—intermediates like this compound play a crucial strategic role. While a direct application in a completed total synthesis is not widely documented in the provided sources, its derivatives are instrumental in creating key fragments of complex natural products.

Medicinal Chemistry Research Involving 4 Bromo 3 Methoxybenzonitrile Derivatives

Development of Anti-cancer Agents from Derivatives

Derivatives of 4-bromo-3-methoxybenzonitrile have been investigated for their potential as anti-cancer agents, with a notable focus on the development of kinase inhibitors. A significant area of research has been the synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key regulator in cellular processes implicated in cancer development nih.gov.

One of the most promising compounds from a synthesized series, C9, demonstrated significant inhibitory effects on five non-small cell lung cancer (NSCLC) cell lines where FGFR1 is amplified. The IC50 values for compound C9 were found to be in the low micromolar range across these cell lines, indicating potent anti-proliferative activity. Further mechanistic studies revealed that compound C9 induces cell cycle arrest at the G2 phase and promotes cellular apoptosis. It was also shown to inhibit the phosphorylation of FGFR1 and its downstream signaling proteins, PLCγ1 and ERK, in a dose-dependent manner nih.gov.

Table 1: Inhibitory Effect of Compound C9 on NSCLC Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| NCI-H520 | 1.36 ± 0.27 |

| NCI-H1581 | 1.25 ± 0.23 |

| NCI-H226 | 2.31 ± 0.41 |

| NCI-H460 | 2.14 ± 0.36 |

| NCI-H1703 | 1.85 ± 0.32 |

Exploration for Anti-inflammatory Drug Development

While direct research on this compound derivatives for anti-inflammatory purposes is not extensively documented, the broader class of benzonitrile-containing compounds has been explored in this therapeutic area. For instance, pyridazinone derivatives, some of which incorporate a 3-methoxybenzyl moiety, have been identified as inhibitors of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in the inflammatory response mdpi.com. These findings suggest that the structural features of this compound could be incorporated into novel anti-inflammatory drug candidates. The synthesis of derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) conjugated with moieties like 3,4,5-trimethoxybenzyl alcohol has been shown to enhance their anti-inflammatory activity, indicating the potential utility of methoxy-substituted benzene (B151609) rings in this context bohrium.com.

Derivatives as Xanthine (B1682287) Oxidase and Urate Anion Transporter 1 Inhibitors

The inhibition of xanthine oxidase (XO) and urate anion transporter 1 (URAT1) are key strategies in the management of hyperuricemia and gout. Although direct studies on this compound derivatives are limited, research on related benzonitrile (B105546) structures provides a strong rationale for their potential in this area. For example, a series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives have been synthesized and evaluated for their XO inhibitory potential, with some compounds showing potent activity nih.gov. The benzonitrile moiety is a key feature of these inhibitors. Similarly, various synthetic compounds are being investigated as URAT1 inhibitors, with the aim of increasing the excretion of uric acid nih.govnih.gov. The development of novel URAT1 inhibitors is an active area of research, and the structural motifs present in this compound could be valuable in the design of new chemical entities targeting this transporter nih.govbiorxiv.org.

Interaction Studies with Biological Targets (e.g., Enzymes, Receptors, Cytochrome P450 Enzymes)

The biological activity of this compound derivatives is intrinsically linked to their interactions with various biological targets. In the context of the FGFR1 inhibitors discussed earlier, molecular docking studies have shown that these compounds can form multiple hydrogen bonds with key amino acid residues in the kinase domain of the receptor, such as Glu486 and Ala488 nih.gov.

Structure-Activity Relationship (SAR) Studies of Substituted Derivatives

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and optimization. For the 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives developed as FGFR1 inhibitors, SAR analysis has provided valuable insights. It was found that modifications at the 2-position of the benzamide (B126) ring significantly influenced the anti-cancer activity nih.gov. This highlights the importance of systematic structural modifications to identify the key features responsible for biological activity. The development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models can further aid in understanding the structural requirements for potent inhibition and guide the design of new, more effective analogs bohrium.com.

Rational Design and Synthesis of Bioactive Analogs

The principles of rational drug design are employed to create new molecules with specific biological activities nih.govresearchgate.net. The design of kinase inhibitors, for example, often involves targeting the ATP-binding site of the enzyme nih.govcuni.cz. Starting from a known scaffold like this compound, medicinal chemists can rationally design and synthesize a library of analogs with diverse substitutions to explore their therapeutic potential. The synthesis of the aforementioned FGFR1 inhibitors began with commercially available 4-bromo-2-nitrobenzoic acid, which was then subjected to a series of chemical transformations to introduce the desired functionalities nih.gov. This systematic approach, combining rational design with synthetic chemistry, is a powerful strategy for the discovery of novel bioactive compounds.

Applications in Agrochemical and Material Science Research

Utilization as Intermediates in Agrochemical Synthesis (Pesticides, Herbicides)

4-Bromo-3-methoxybenzonitrile is a key intermediate in the development of new agrochemicals. unb.ca While specific, commercialized pesticides or herbicides directly synthesized from this compound are not extensively detailed in publicly available literature, its structural motifs are present in various herbicidal molecules. Benzonitrile (B105546) derivatives, as a class, are established precursors for certain herbicides and pesticides. bldpharm.com The reactivity of the nitrile group and the potential for substitution reactions involving the bromo and methoxy (B1213986) groups allow for its incorporation into larger, more complex molecules with desired biological activity for crop protection. unb.ca

Research indicates that derivatives of this compound are explored for their potential use in pesticides and herbicides due to their biological activity. The core structure is a valuable scaffold in synthetic organic chemistry for creating new molecules with potential applications in crop protection. unb.ca The broader family of benzonitrile herbicides, such as bromoxynil (B128292) and ioxynil, highlights the importance of the cyanophenyl structure in herbicidal activity. Although their synthesis pathways are different, the utility of substituted bromobenzonitriles in agrochemical research is well-established.

Derivatives in Dye Sensitizers and Organic Pigments

In the field of materials science, derivatives of this compound are investigated for their potential use in the creation of organic dyes and pigments. The benzonitrile structure is a component of various chromophores, and the specific substituents (bromo and methoxy groups) can modulate the electronic properties of the molecule, which in turn affects its color and photochemical behavior.

While direct synthesis of commercial dyes from this compound is not widely documented, related benzonitrile compounds are used as intermediates in the production of phthalocyanine (B1677752) dyes. orientjchem.org These types of dyes have applications in advanced materials, including dye-sensitized solar cells (DSSCs). orientjchem.org Theoretical studies on similar molecules, like 4-methoxybenzonitrile, have been conducted to evaluate their potential as organic dye sensitizers, suggesting that the electronic characteristics of such substituted benzonitriles are of interest for these applications. researchgate.net The functional groups on this compound offer synthetic handles to build more complex, conjugated systems necessary for creating organic pigments and dyes with specific light-absorbing properties.

Materials Science Applications (e.g., Polymers, Photochromic Materials, NLO Materials)

The application of this compound extends to various areas of materials science. Its derivatives are considered for the development of novel polymers and materials with specific optical or electronic properties. The presence of the nitrile group, which has a large dipole moment, and the polarizable bromine atom make this scaffold interesting for materials where nonlinear optical (NLO) properties are desired.

The synthesis of more complex molecules from this compound can lead to materials with photochromic capabilities, where the material changes color upon exposure to light. The versatility of its chemical structure allows it to be a precursor for a range of specialty chemicals and materials. unb.ca Its role as a building block enables the creation of new molecules with potential therapeutic or material science applications, including those in medicinal research. unb.ca

Future Research Directions and Emerging Opportunities for 4 Bromo 3 Methoxybenzonitrile

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's increasing focus on sustainability necessitates the development of greener synthetic methods for key intermediates like 4-Bromo-3-methoxybenzonitrile. Future research will likely prioritize routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Key Research Thrusts:

Biocatalysis and Chemo-enzymatic Methods: Enzymes offer high selectivity under mild, aqueous conditions. Future work could explore the use of halogenating enzymes for the regioselective bromination of 3-methoxybenzonitrile (B145857) or nitrilases for the conversion of corresponding aldehydes or amides, thereby avoiding harsh chemical reagents. nih.gov Combining enzymatic steps with chemocatalysis in one-pot cascades presents a powerful strategy for sustainable production. nih.gov

Photocatalysis: Photolytic methods, which use light to drive chemical reactions, offer an environmentally friendly alternative to traditional synthetic pathways. Research into the photolysis of substituted phenyl halides in the presence of cyanide sources could lead to more efficient and sustainable routes to various benzonitriles. nih.gov

Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability while minimizing solvent usage and by-product formation. Developing flow-based processes for the synthesis of this compound could lead to more controlled and sustainable manufacturing.

Green Solvents and Catalysts: A significant area of development involves replacing traditional volatile organic solvents with greener alternatives like water or bio-based solvents. rsc.org Furthermore, employing inexpensive and environmentally benign catalysts, such as iron(III)-based systems, can significantly reduce the environmental impact of synthesis. acs.org

The table below outlines potential sustainable synthetic strategies compared to traditional methods.

| Strategy | Advantages | Potential Application to this compound |

| Biocatalysis | High selectivity, mild reaction conditions, aqueous media. | Enzymatic bromination of 3-methoxybenzonitrile. |

| Photocatalysis | Uses light as a clean energy source, mild conditions. nih.gov | Light-driven cyanation of 1-bromo-2-methoxybenzene derivatives. |

| Flow Chemistry | Enhanced safety, scalability, and efficiency; reduced waste. | Continuous nitration, bromination, or methoxylation steps. |

| Green Solvents/Catalysts | Reduced toxicity and environmental impact. rsc.org | Synthesis in aqueous media rsc.org or using earth-abundant metal catalysts. acs.org |

Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites on the this compound ring offers a rich landscape for chemical modification. However, controlling the chemo- and regioselectivity of these transformations is a key challenge. Future research will focus on developing precise methods to selectively functionalize the aromatic ring, the nitrile group, or the bromo-substituent.

Key Opportunities:

C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring is a highly atom-economical approach. Developing catalytic systems that can selectively activate and modify the C-H bonds at positions 2, 5, or 6 would open up new avenues for creating diverse derivatives.

Cross-Coupling Reactions: The bromine atom is an ideal handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Future work will likely involve expanding the scope of these reactions to introduce complex carbon-carbon and carbon-heteroatom bonds, leveraging the directing effects of the methoxy (B1213986) and nitrile groups.

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various nitrogen-containing heterocycles like tetrazoles. Developing selective methods for these transformations in the presence of the bromo and methoxy groups is a crucial research direction.

Enzymatic Functionalization: Leveraging the high selectivity of enzymes can provide solutions to regioselectivity challenges. nih.gov For instance, enzymatic halogenation could be used to introduce additional halogen atoms at specific positions on the ring, enabling further, targeted modifications. nih.gov

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity and properties. utexas.edumdpi.com For this compound, advanced computational modeling offers significant opportunities to accelerate the design and discovery of new derivatives and materials.

Applications in Future Research:

Reaction Mechanism and Selectivity Prediction: DFT calculations can elucidate the mechanisms of synthetic reactions, helping chemists understand and control chemo- and regioselectivity. mdpi.com By modeling transition states and reaction pathways, researchers can predict the most favorable conditions for desired transformations.

Predicting Molecular Properties: Computational methods can accurately predict various properties of designed molecules, including electronic properties (HOMO-LUMO gaps), vibrational spectra, and thermodynamic stability. researchgate.netacs.org This allows for the in silico screening of potential candidates before committing to laboratory synthesis.

Drug-Target Interaction Modeling: For pharmacological applications, molecular docking and dynamics simulations can predict how derivatives of this compound might bind to specific protein targets. nih.gov This predictive capability is crucial for rational drug design, helping to identify candidates with higher potential efficacy. nih.gov

Materials Design: Computational modeling can be used to predict the properties of materials incorporating this compound derivatives, such as the electronic band structure of polymers or the gas absorption properties of metal-organic frameworks (MOFs).

The following table summarizes key parameters that can be investigated using DFT for derivatives of this compound.

| Computational Method | Parameter Investigated | Application Area |

| DFT Geometry Optimization | Bond lengths, bond angles, molecular stability. researchgate.net | Synthesis planning, reactivity prediction. |

| Transition State Theory | Activation energies, reaction pathways. utexas.edumdpi.com | Predicting regioselectivity, optimizing reaction conditions. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis). acs.org | Design of dyes, photosensitizers, and optical materials. |

| Molecular Electrostatic Potential (MEP) | Electron density distribution, reactive sites. researchgate.net | Predicting sites for electrophilic and nucleophilic attack. |

Exploration of Novel Biological Activities and Pharmacological Targets for Derivatives

The nitrile group is a key pharmacophore found in numerous approved drugs, where it often acts as a hydrogen bond acceptor or a bioisostere for other functional groups. nih.govnih.gov The combination of a nitrile with bromo and methoxy substituents on a benzene (B151609) ring provides a promising starting point for discovering new therapeutic agents.

Emerging Opportunities:

Enzyme Inhibition: Substituted benzonitriles are known to be effective enzyme inhibitors. nih.gov Derivatives of this compound could be explored as inhibitors for various targets, including cysteine proteases (like cathepsins), kinases, or aromatase, which are implicated in diseases such as osteoporosis, cancer, and inflammatory disorders. nih.gov

Anticancer and Antimicrobial Agents: Many heterocyclic compounds derived from substituted aromatic precursors exhibit significant anticancer and antimicrobial activities. mdpi.commdpi.com Future research could focus on synthesizing novel heterocycles from this compound and screening them against various cancer cell lines and pathogenic microbes.

Ion Channel Modulators: The specific electronic profile of the substituted ring could be exploited to design modulators of ion channels, which are important targets in neuroscience and cardiology.

Agrochemicals: The structural motifs present in this compound are also found in some agrochemicals. maksons.co.in Derivatives could be synthesized and tested for potential herbicidal, fungicidal, or insecticidal properties.

Integration into Advanced Materials and Nanotechnology

The rigid, functionalizable structure of this compound makes it an attractive building block for advanced materials and nanotechnology applications.

Potential Research Areas:

Organic Electronics: Benzonitrile (B105546) derivatives can be precursors to larger π-conjugated systems used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The bromo and methoxy groups allow for fine-tuning of the electronic properties of these materials.

Phthalocyanine (B1677752) Dyes and Pigments: Benzonitrile derivatives are key precursors for phthalocyanines, which are highly stable macrocyclic compounds used as dyes, pigments, and photosensitizers in photodynamic therapy and dye-sensitized solar cells (DSSCs). researchgate.net

Liquid Crystals: The polar nitrile group and the anisotropic shape of the molecule are features conducive to the formation of liquid crystalline phases. Modification of the structure could lead to new liquid crystal materials for display technologies.

Porous Polymers and MOFs: The molecule can be functionalized with additional reactive groups to serve as a linker or node in the synthesis of microporous materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These materials have applications in gas storage, separation, and catalysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-3-methoxybenzonitrile, and how can regioisomeric byproducts be minimized?

- Methodological Answer : Two primary approaches are used: (1) Bromination of 3-methoxybenzonitrile using electrophilic brominating agents (e.g., Br₂/FeBr₃ or NBS in polar solvents), ensuring para-selectivity due to the methoxy group's directing effects. (2) Methoxylation of 4-bromobenzonitrile via nucleophilic aromatic substitution (e.g., using NaOMe/Cu catalysis). To minimize regioisomers, monitor reaction temperature (25–60°C) and employ TLC/HPLC for intermediate tracking. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) . Confirm regiochemistry using ¹H NMR (e.g., coupling patterns for aromatic protons) and ¹³C NMR (distinct nitrile carbon at ~110 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks indicate successful synthesis?

- Methodological Answer :

- ¹H NMR : Aromatic protons adjacent to bromine (δ 7.5–8.0 ppm) and methoxy group (singlet at δ 3.8–4.0 ppm).

- ¹³C NMR : Nitrile carbon at ~115 ppm, methoxy carbon at ~55 ppm, and quaternary carbons near bromine (δ 120–130 ppm).

- IR : C≡N stretch at ~2230 cm⁻¹, C-O (methoxy) at ~1250 cm⁻¹.

- Mass Spec : Molecular ion peak at m/z 212/214 (Br isotope pattern). Cross-reference with databases (e.g., ChemSpider ) and validate against known analogs like 4-Bromo-2-fluorobenzonitrile .

Q. How does the electronic effect of the methoxy group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The methoxy group is a strong electron-donating substituent, activating the aromatic ring for electrophilic substitution. In Suzuki-Miyaura couplings, the bromine atom at the para position (relative to methoxy) acts as the primary reactive site. Optimize conditions using Pd(PPh₃)₄/K₂CO₃ in THF/water (80°C, 12 h) . Monitor competing reactions (e.g., demethylation) via LC-MS and adjust catalyst loading (1–5 mol%) to suppress side products .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in further functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and Fukui indices to identify electrophilic/nucleophilic sites. For example, the bromine atom’s position is susceptible to nucleophilic attack (e.g., SNAr), while the methoxy group stabilizes adjacent positions. Compare with analogs like 4-Bromo-2-(trifluoromethyl)benzonitrile to assess substituent effects on charge distribution . Validate predictions experimentally via kinetic studies and X-ray crystallography.

Q. What strategies resolve contradictions in spectroscopic data when impurities arise from synthetic intermediates?

- Methodological Answer : Impurities (e.g., residual starting materials or regioisomers) require orthogonal validation:

- HPLC-MS : Detect low-abundance species (e.g., 4-Bromo-5-methoxy isomers).

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals.

- Elemental Analysis : Confirm stoichiometry (C: ~45%, Br: ~37%).

Cross-check with supplier-provided data (if available) and literature analogs like 4-Formyl-3-methoxybenzonitrile . Note that commercial samples often lack analytical guarantees, necessitating in-house validation .

Q. How do solvent polarity and catalyst choice affect the yield of Ullmann-type couplings involving this compound?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance Cu-catalyzed Ullmann reactions by stabilizing intermediates. Screen catalysts (e.g., CuI vs. CuBr) with ligands (1,10-phenanthroline) to improve turnover. For example, coupling with aryl amines achieves 70–85% yield in DMF at 110°C (24 h). Monitor side reactions (e.g., nitrile hydrolysis) by IR and optimize pH (neutral to slightly basic) . Compare with Pd-based systems for selectivity trade-offs .

Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

- Methodological Answer : Under acidic conditions, the nitrile group resists hydrolysis due to electron-withdrawing effects from bromine. In contrast, strong bases (e.g., NaOH/EtOH, reflux) may cleave the methoxy group via SN2 pathways. Conduct stability studies (pH 1–14, 25–80°C) with GC-MS tracking. The compound’s half-life in 1M HCl exceeds 48 h, whereas in 1M NaOH, degradation occurs within 6 h .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.